molecular formula C12H11BrN4O2 B2969504 5-bromo-2-[(E)-(3,5-dimethyl-1H-pyrazol-4-yl)diazenyl]benzoic acid CAS No. 497941-04-5

5-bromo-2-[(E)-(3,5-dimethyl-1H-pyrazol-4-yl)diazenyl]benzoic acid

Cat. No. B2969504
CAS RN: 497941-04-5
M. Wt: 323.15
InChI Key: CLUHFKUVKJWDTM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

While there isn’t specific information on the synthesis of “5-bromo-2-[(E)-(3,5-dimethyl-1H-pyrazol-4-yl)diazenyl]benzoic acid”, we can look at the synthesis of similar compounds for insight. For example, 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, a key intermediate for the synthesis of a family of promising SGLT2 inhibitors, is prepared effectively in six steps, including nitration, hydrolysis, hydrogenation, esterification, bromination, and diazotization . Another example is the preparation of 5-bromo-2-chlorobenzoic acid, which involves a monobromination reaction carried out in an NBS/sulfuric acid system .


Chemical Reactions Analysis

The chemical reactions that “5-bromo-2-[(E)-(3,5-dimethyl-1H-pyrazol-4-yl)diazenyl]benzoic acid” undergoes would depend on the conditions and reagents present. For instance, 5-Bromo-2,4-dimethoxybenzaldehyde undergoes coupling with benzo[b]thiophene-2-boronic acid in the presence of tetrakis(triphenylphosphine)palladium(0) to give 5-(benzo[b]thien-2-yl)-2,4-dimethoxybenzaldehyde .

Scientific Research Applications

Synthesis and Characterization

  • Complex Formation : A study focused on synthesizing a cadmium (II) complex derived from a similar azo ligand, exploring its structure and potential biological activity. This research underlines the importance of such compounds in developing metal complexes with specific geometries and biological properties (Jaber, Kyhoiesh, & Jawad, 2021).
  • Industrial Process Scale-Up : Another study detailed an efficient, cost-effective industrial-scale synthesis method for a closely related compound, highlighting its significance as a key intermediate in manufacturing therapeutic inhibitors (Zhang et al., 2022).

Biological Activity

  • Antimicrobial and Antifungal Properties : Research into the biological activity of metal complexes derived from azo ligands, similar to the one , has shown promising antifungal and antibacterial effects. Such studies suggest potential applications in developing new antimicrobial agents (Jaber, Kyhoiesh, & Jawad, 2021).
  • Antiviral Activities : Compounds synthesized from benzoic acid derivatives, including those similar to 5-bromo-2-[(E)-(3,5-dimethyl-1H-pyrazol-4-yl)diazenyl]benzoic acid, have been evaluated for their antiviral properties, showing distinct activity against viruses like Herpes simplex (Selvam et al., 2010).

Structural and Molecular Studies

  • Crystal Structure Analysis : Studies on related compounds have detailed their crystal packing and intermolecular interactions, providing insights into the structural characteristics that may influence their biological activity and chemical reactivity (Kovalchukova et al., 2017).

properties

IUPAC Name

5-bromo-2-[(3,5-dimethyl-1H-pyrazol-4-yl)diazenyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11BrN4O2/c1-6-11(7(2)15-14-6)17-16-10-4-3-8(13)5-9(10)12(18)19/h3-5H,1-2H3,(H,14,15)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLLYFQGKTWABES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1)C)N=NC2=C(C=C(C=C2)Br)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11BrN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-bromo-2-[(E)-(3,5-dimethyl-1H-pyrazol-4-yl)diazenyl]benzoic acid

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